3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid
Description
3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-9-14(6-7-14)8-10(15)4-5-11(16)17/h10H,6-9H2,1-3H3,(H,16,17) |
InChI Key |
TWRMQLFDTHJMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid typically involves multiple steps. One common approach is to start with a spirocyclic precursor, which is then functionalized with a BOC group. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to introduce the BOC group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic center.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid involves its interaction with specific molecular targets. The BOC group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways and interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
- (3S,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid is unique due to its spirocyclic structure combined with a prop-2-ynoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Biological Activity
3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid is a complex organic compound that has garnered interest in both synthetic organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Structural Overview
The compound is characterized by:
- Molecular Formula : C14H19NO4
- Molecular Weight : 265.30 g/mol
- Key Functional Groups : Tert-butoxycarbonyl (BOC) group, spirocyclic structure, and propyne moiety.
The BOC group serves as a protecting group for amines, while the spirocyclic framework contributes to the compound's rigidity, potentially influencing its biological interactions.
The biological activity of this compound is primarily facilitated through its interaction with specific molecular targets. The BOC group can be selectively removed under acidic conditions, revealing an active amine functionality that allows the compound to participate in various biochemical pathways, including enzyme interactions and receptor binding.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Properties : Preliminary assays indicate that derivatives of 5-azaspiro[2.4]heptane structures have potential antimicrobial effects, suggesting that similar compounds may inhibit bacterial growth through disruption of cell wall synthesis or metabolic pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For instance, high concentrations (50 μM) resulted in significant inhibition of secretion in certain bacterial models, indicating potential applications as an antibacterial agent .
- Cytotoxicity : Studies have shown that at specific concentrations, the compound does not exhibit cytotoxic effects on mammalian cells, making it a candidate for further exploration in therapeutic contexts .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study focusing on Type III secretion systems (T3SS) found that this compound inhibited the secretion of virulence factors in pathogenic bacteria at concentrations significantly lower than those required for cytotoxicity .
- Case Study 2 : Research investigating the compound's role as a precursor in drug development revealed its utility in synthesizing more complex molecules with enhanced biological activity profiles. The unique structural features allow for modifications that could lead to novel therapeutic agents.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Azaspiro[2.4]heptane derivatives | Similar spirocyclic structure | Potential antiviral and antimicrobial properties |
| Tert-butoxycarbonyl derivatives | Common protecting group | Widely used in peptide synthesis |
| Propyne-containing compounds | Alkyne functional group | Reactivity in nucleophilic addition |
The combination of a spirocyclic framework with both a BOC group and propyne moiety distinguishes this compound from its analogs, potentially conferring unique reactivity and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
